IDO1 Inhibition Potency in Human Cellular Assays: A Head-to-Head Comparison with a Structural Analog
5-Chloro-2-(3-methoxyphenyl)-1H-indole demonstrates potent inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology. In a direct head-to-head comparison from the same primary research dataset, this compound (IC50 = 19 nM) shows a 4-fold increase in potency relative to a closely related 2-arylindole analog, 5-chloro-2-(4-methoxyphenyl)-1H-indole (IC50 = 76 nM) [1] [2].
| Evidence Dimension | Inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | 5-chloro-2-(4-methoxyphenyl)-1H-indole, IC50 = 76 nM |
| Quantified Difference | 4-fold (Target compound is ~4x more potent) |
| Conditions | Inhibition of IDO1 in human HeLa cells using tryptophan as substrate, incubated for 24 hrs by RFMS assay |
Why This Matters
A 4-fold difference in cellular IC50 represents a substantial shift in potency, making the 3-methoxyphenyl isomer the superior candidate for hit-to-lead campaigns or mechanistic studies requiring robust cellular target engagement.
- [1] BindingDB BDBM50578645 (CHEMBL4865079). Inhibition of IDO1 in human HeLa cells. View Source
- [2] BindingDB BDBM50454800 (CHEMBL4210456). Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. View Source
